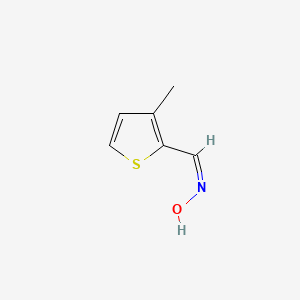

3-Methylthiophene-2-carboxaldehyde oxime

CAS No.:

Cat. No.: VC15995316

Molecular Formula: C6H7NOS

Molecular Weight: 141.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7NOS |

|---|---|

| Molecular Weight | 141.19 g/mol |

| IUPAC Name | (NZ)-N-[(3-methylthiophen-2-yl)methylidene]hydroxylamine |

| Standard InChI | InChI=1S/C6H7NOS/c1-5-2-3-9-6(5)4-7-8/h2-4,8H,1H3/b7-4- |

| Standard InChI Key | ZZGCONMEXMLKLV-DAXSKMNVSA-N |

| Isomeric SMILES | CC1=C(SC=C1)/C=N\O |

| Canonical SMILES | CC1=C(SC=C1)C=NO |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is N-[(3-methylthiophen-2-yl)methylidene]hydroxylamine . Its structure consists of a thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted with a methyl group at position 3 and an oxime group (-CH=N-OH) at position 2. The oxime group exists in two stereoisomeric forms (syn and anti), though specific data on the isomer distribution in this compound remains uncharacterized .

The SMILES notation CC1=C(SC=C1)C=NO accurately represents its connectivity , while the InChIKey ZZGCONMEXMLKLV-UHFFFAOYSA-N provides a unique identifier for computational chemistry applications .

Synonyms and Registry Information

This compound is documented under multiple aliases:

-

3-Methylthiophene-2-carbaldehyde oxime

-

(E)-3-Methylthiophene-2-carbaldehyde oxime

Its CAS registry (41056-90-0) and PubChem CID (2797001) facilitate precise tracking in chemical databases .

Synthesis and Manufacturing

Conventional Synthesis Routes

The primary synthesis involves condensing 3-methylthiophene-2-carbaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base such as NaOH or Na₂CO₃ . A typical protocol includes:

-

Reagent Ratios: 1:1 molar ratio of aldehyde to NH₂OH·HCl

-

Base Selection: NaOH (2–5 equivalents) for optimal deprotonation

-

Solvent Systems: Traditionally ethanol/water mixtures, though solvent-free mechanochemical approaches show promise

Table 1: Optimization Parameters for Oxime Synthesis

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Reaction Time | 20–30 min | ≤95% conversion |

| Base Equivalents | 2.5 eq NaOH | Complete deprotonation |

| Temperature | Room temperature | Minimizes isomerization |

Data adapted from mechanochemical studies on analogous indole-based oximes .

Mechanochemical Advances

Recent innovations in solvent-free synthesis using ball milling techniques demonstrate advantages for oxime formation:

-

Reduced Hazard: Eliminates aqueous workup of NH₂OH·HCl, decreasing explosion risks

-

Enhanced Efficiency: 95% yield achieved in 20 minutes for structurally similar compounds

-

Isomer Control: Milling energy influences syn/anti ratios, though this remains unexplored for 3-methylthiophene derivatives

Physicochemical Properties

Thermal Stability and Phase Behavior

Key thermodynamic parameters include:

The compound’s density of 1.21 g/cm³ suggests moderate packing efficiency in solid state .

Nuclear Magnetic Resonance (NMR)

While direct ¹H/¹³C NMR data for this specific compound is unavailable, analogous oximes exhibit characteristic signals:

-

¹H NMR:

-

¹³C NMR:

Infrared Spectroscopy

Expected IR absorptions:

-

N-O stretch: 930–960 cm⁻¹

-

C=N stretch: 1640–1690 cm⁻¹

-

O-H (oxime): 3200–3300 cm⁻¹ (broad)

Reactivity and Functionalization

Isomerization Dynamics

Oximes generally undergo acid- or base-catalyzed syn/anti isomerization. For 1-methoxyindole-3-carboxaldehyde oxime (a structural analog), equilibrium ratios reach 97:3 syn:anti in CDCl₃ . While unconfirmed for 3-methylthiophene derivatives, similar behavior is probable given the shared oxime functionality .

Industrial and Research Applications

Pharmaceutical Intermediates

Oximes are pivotal in drug synthesis, particularly for:

-

Antidotes: Pralidoxime analogs for organophosphate poisoning

-

Antimicrobials: Indole-oxime hybrids show ≥MIC₉₀ against Gram-positive pathogens

Agrochemical Development

Thiophene-oxime hybrids may act as:

-

Insecticides: Modulators of nicotinic acetylcholine receptors

-

Herbicides: Protoporphyrinogen oxidase (PPO) inhibitors

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume